
(R)-2-(Diméthylaminométhyl)pyrrolidine dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride is a chiral compound that features a pyrrolidine ring substituted with a dimethylaminomethyl group
Applications De Recherche Scientifique
®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride typically involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis . Another method involves a Mumm-type rearrangement with dithiocarbamates via isocyanide-based multicomponent reactions under ultrasound irradiation .
Industrial Production Methods
Industrial production of ®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride often employs large-scale catalytic processes that ensure high yield and enantiomeric purity. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolidine compounds. These products are often intermediates in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of ®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride include:
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
Pyrrolidine derivatives: Various pyrrolidine-based compounds with similar structural motifs.
Uniqueness
What sets ®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride apart from similar compounds is its specific chiral configuration and the presence of the dimethylaminomethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in specialized applications.
Propriétés
Numéro CAS |
2227199-06-4 |
|---|---|
Formule moléculaire |
C7H17ClN2 |
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
N,N-dimethyl-1-[(2R)-pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-9(2)6-7-4-3-5-8-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m1./s1 |
Clé InChI |
XCYCGYUJNRLFNJ-OGFXRTJISA-N |
SMILES |
CN(C)CC1CCCN1.Cl.Cl |
SMILES isomérique |
CN(C)C[C@H]1CCCN1.Cl |
SMILES canonique |
CN(C)CC1CCCN1.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


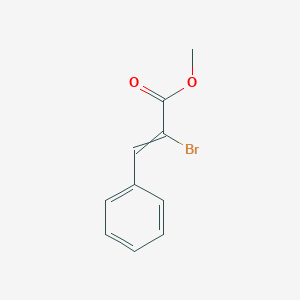
![2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1654277.png)
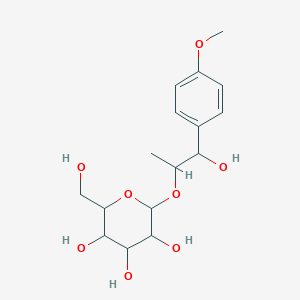
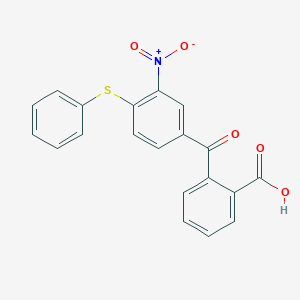
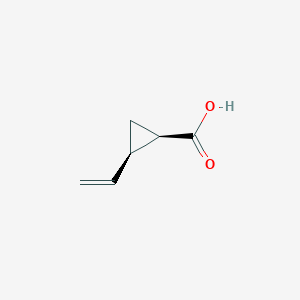
![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B1654285.png)
![3-[(Trifluoromethyl)sulfonyl]phenacyl bromide](/img/structure/B1654286.png)

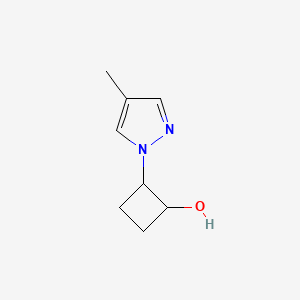

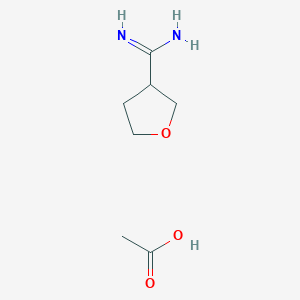
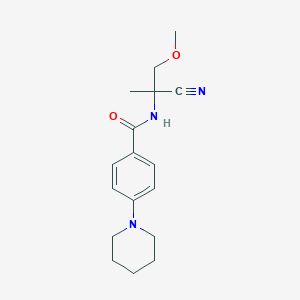
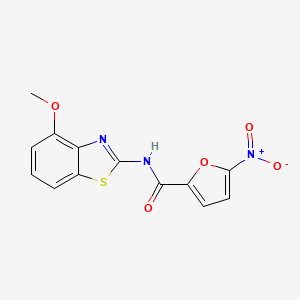
![N-[(3R,4S)-3-Methoxyoxan-4-yl]-3-phenyl-1,2,4-oxadiazol-5-amine](/img/structure/B1654297.png)
